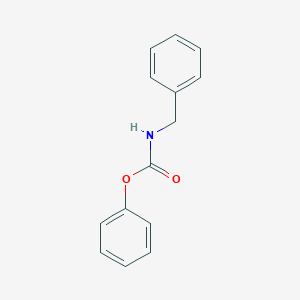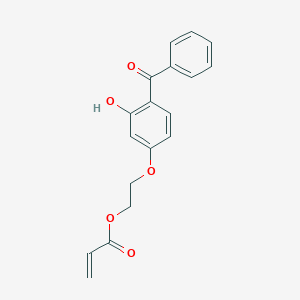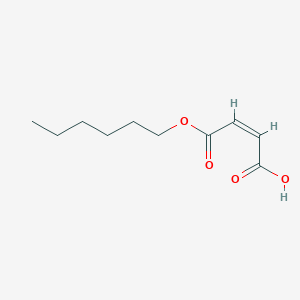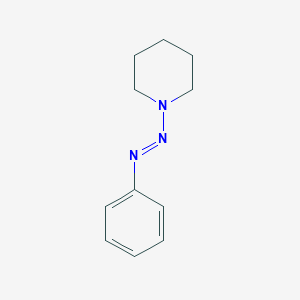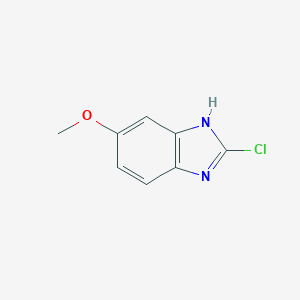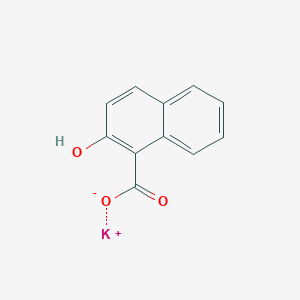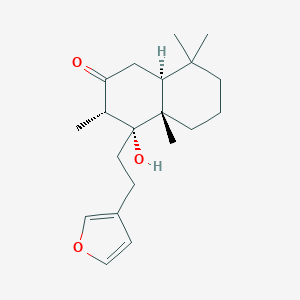
2,3-Dimethylbutanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbutanedinitrile, also known as DMBDN, is a colorless liquid with a fruity odor. It is a versatile compound that finds its application in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylbutanedinitrile is not well understood. However, studies have shown that the compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dimethylbutanedinitrile has no significant toxic effects on the liver and kidneys. It has also been shown to have a low toxicity level in animal studies. However, further studies are required to determine the long-term effects of the compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethylbutanedinitrile has several advantages in lab experiments. It is a versatile compound that can be used as a building block in the synthesis of various organic compounds. It is also a relatively stable compound and can be stored for long periods. However, the compound is highly flammable and should be handled with care. It is also expensive, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research of 2,3-Dimethylbutanedinitrile. One direction is to further investigate its potential as a treatment for cancer and Alzheimer's disease. Another direction is to explore its use as a solvent and reagent in organic synthesis. Additionally, further studies are required to determine the long-term effects of the compound on human health.
Métodos De Síntesis
The synthesis of 2,3-Dimethylbutanedinitrile can be achieved through several methods. One of the common methods involves the reaction of 2,3-dimethylbutanenitrile with sodium hydride in the presence of a catalyst. The reaction produces 2,3-Dimethylbutanedinitrile and sodium cyanide as a byproduct. Another method involves the reaction of 2,3-dimethylbutanenitrile with phosphorus pentoxide and acetic anhydride. This reaction produces 2,3-Dimethylbutanedinitrile and acetic acid as a byproduct.
Aplicaciones Científicas De Investigación
2,3-Dimethylbutanedinitrile has found its application in various scientific research fields. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and reagent in organic synthesis. The compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
16411-13-5 |
|---|---|
Nombre del producto |
2,3-Dimethylbutanedinitrile |
Fórmula molecular |
C6H8N2 |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C6H8N2/c1-5(3-7)6(2)4-8/h5-6H,1-2H3 |
Clave InChI |
UJEJQKVERRRQQD-UHFFFAOYSA-N |
SMILES |
CC(C#N)C(C)C#N |
SMILES canónico |
CC(C#N)C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
